Tert-butyl 4-(6-chloropyrazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate
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Overview
Description
“Tert-butyl 4-(6-chloropyrazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate” is a chemical compound with the molecular formula C13H19ClN4O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringClC1=CN=CC(C2CCN(C(OC(C)(C)C)=O)CC2)=N1
. This indicates the presence of a chloropyrazine ring attached to a piperazine ring, which is further connected to a tert-butyl carboxylate group. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 298.77 . The InChI code for this compound is1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-9-15-8-10(14)16-11/h8-9H,4-7H2,1-3H3
.
Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis and evaluation of substituted pyrazinecarboxamides, including derivatives related to Tert-butyl 4-(6-chloropyrazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate, have been explored for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. These compounds demonstrate significant activity against Mycobacterium tuberculosis and other microbial strains, showcasing their potential in antibacterial and antifungal applications (Doležal et al., 2006). Similarly, the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles has been reported, indicating a methodology that could be applicable to the synthesis of complex structures for pharmaceutical research (Moskalenko & Boev, 2014).
Chemical Synthesis and Applications
Efforts in chemical synthesis have led to the development of functionalized dihydropyrimidinones and polyhydroquinolines using molybdenum(VI) dichloride dioxide. This method demonstrates the tolerance towards acid-labile protecting groups and highlights the diversity-oriented synthesis of compounds that could have applications in materials science and biological studies (Guggilapu et al., 2016).
Antitumor Activity
A novel methodology for the synthesis of 3-carboxyethyl 4-[(tert-butylamino)methyl]-N-arylpyrazole derivatives has shown significant in vitro antiproliferative activity against various human tumor cell lines, including ovarian cancer. This suggests the potential of this compound derivatives in the development of new anticancer agents (da Silva et al., 2020).
Molecular and Material Science
Studies on alkylzinc complexes with monoanionic N,N,O heteroscorpionate ligands, including those with tert-butyl substituents, have provided insights into the structural properties and reactivity of these complexes. These findings are relevant for applications in catalysis and material science, particularly in the synthesis and polymerization of cyclic esters (Hegelmann et al., 2003).
Safety and Hazards
This compound is classified as a skin irritant, eye irritant, and skin sensitizer . It’s also classified as hazardous to the aquatic environment . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, avoiding release to the environment, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
tert-butyl 4-(6-chloropyrazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-14(2,3)22-13(21)20-7-6-19(10-15(20,4)5)12-9-17-8-11(16)18-12/h8-9H,6-7,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKUTQDGUXKCPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C(=O)OC(C)(C)C)C2=CN=CC(=N2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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